Desacetyl Cefathiamidine Desacetyl Cefathiamidine Desacetyl Cefathiamidine is a derivative of Cefathiamidine; an antibacterial agent that exhibits a broad spectrum of bactericidal activity against gram-positive bacteria.
Brand Name: Vulcanchem
CAS No.: 958001-61-1
VCID: VC0193752
InChI: InChI=1S/C17H26N4O5S2/c1-8(2)18-17(19-9(3)4)28-7-11(23)20-12-14(24)21-13(16(25)26)10(5-22)6-27-15(12)21/h8-9,12,15,22H,5-7H2,1-4H3,(H,18,19)(H,20,23)(H,25,26)/t12-,15-/m1/s1
SMILES: CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)CO)C(=O)O
Molecular Formula: C17H26N4O5S2
Molecular Weight: 430.55

Desacetyl Cefathiamidine

CAS No.: 958001-61-1

Cat. No.: VC0193752

Molecular Formula: C17H26N4O5S2

Molecular Weight: 430.55

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desacetyl Cefathiamidine - 958001-61-1

Specification

CAS No. 958001-61-1
Molecular Formula C17H26N4O5S2
Molecular Weight 430.55
IUPAC Name (6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C17H26N4O5S2/c1-8(2)18-17(19-9(3)4)28-7-11(23)20-12-14(24)21-13(16(25)26)10(5-22)6-27-15(12)21/h8-9,12,15,22H,5-7H2,1-4H3,(H,18,19)(H,20,23)(H,25,26)/t12-,15-/m1/s1
SMILES CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)CO)C(=O)O

Introduction

Chemical Identity and Structure

Desacetyl Cefathiamidine (CAS Number: 958001-61-1) is a semi-synthetic derivative of the cephalosporin antibiotic class. It is structurally characterized as a beta-lactam antibiotic with modifications that distinguish it from its parent compound, cefathiamidine. The molecular structure maintains the core beta-lactam ring fused to a dihydrothiazine ring, which is essential for its antimicrobial activity.

Physical and Chemical Properties

Desacetyl Cefathiamidine exhibits specific chemical properties that contribute to its pharmacological activity. The compound has a defined molecular formula and weight, alongside a specific IUPAC nomenclature that reflects its complex structure.

Table 1: Chemical and Physical Properties of Desacetyl Cefathiamidine

PropertyDescription
CAS Number958001-61-1
Molecular FormulaC17H26N4O5S2
Molecular Weight430.55 g/mol
IUPAC Name(6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
SMILES NotationCC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)CO)C(=O)O
Physical AppearanceWhite to off-white powder (typical for cephalosporin derivatives)

The compound contains several functional groups that contribute to its biological activity, including a beta-lactam ring, a carboxylic acid group, and a hydroxymethyl substituent.

Synthesis and Derivation

Synthetic Pathway

Desacetyl Cefathiamidine is derived from 7-aminocephalosporanic acid, a common precursor in the synthesis of beta-lactam antibiotics. The original source of this precursor can be traced to fermentation products of certain fungi, particularly Cephalosporium acremonium.

Chemical Modifications

The synthesis typically involves several key steps, including the acylation of 7-aminocephalosporanic acid. One described method utilizes immobilized penicillin acylase to catalyze the acylation with N-bromoacetyl chloride. This reaction requires carefully controlled conditions, including a buffered environment and specific temperature parameters to optimize yield and purity.

Desacetyl Cefathiamidine differs from cefathiamidine primarily through the absence of an acetyl group, as suggested by its name. This structural modification can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Antimicrobial Properties

Mechanism of Action

As a cephalosporin antibiotic, Desacetyl Cefathiamidine likely functions by inhibiting bacterial cell wall synthesis. The beta-lactam ring is crucial for binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall formation. This interaction disrupts the bacterial cell wall integrity, ultimately leading to bacterial cell death.

Spectrum of Activity

Desacetyl Cefathiamidine exhibits broad-spectrum antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria. While specific data on Desacetyl Cefathiamidine's spectrum is limited in the provided sources, insights can be gained from studies on similar desacetyl metabolites.

For instance, the desacetyl metabolite of cefotaxime (another cephalosporin) possesses approximately one-tenth the activity of its parent compound against common Enterobacteriaceae but shows superior activity compared to several other cephalosporins, including cefazolin, cefoxitin, and cefuroxime .

Pharmacokinetic Properties

Hazard CategoryClassification
Respiratory SensitizationCategory 1
Skin SensitizationCategory 1
Signal WordDanger
Hazard StatementsH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H317: May cause an allergic skin reaction.

Clinical Applications and Research

Laboratory Use

Desacetyl Cefathiamidine is primarily utilized as a reference material in laboratory settings. It serves as an important standard for analytical chemistry, pharmaceutical quality control, and research applications related to antibiotics and antibiotic resistance.

Pediatric Pharmacokinetics

Pharmacokinetic studies on cefathiamidine in children have revealed important dosing considerations. A population pharmacokinetic analysis of cefathiamidine in pediatric patients identified that bodyweight significantly impacts the drug's pharmacokinetics. Monte Carlo simulations indicated that traditional dosing regimens might lead to underdosing in pediatric patients .

For effective treatment against Haemophilus influenzae, a dosing regimen of 100 mg/kg/day administered every 6 hours was recommended to achieve the target of 70% fT>MIC (time above minimum inhibitory concentration) . These findings for the parent compound may have implications for Desacetyl Cefathiamidine's potential applications and dosing strategies.

Analytical Characterization

Identification Methods

Analytical techniques for the identification and quantification of Desacetyl Cefathiamidine include high-performance liquid chromatography (HPLC) and tandem mass spectrometry. These methods have been employed in pharmacokinetic studies of related cephalosporins .

The compound can be distinguished from other cefathiamidine impurities and derivatives through its unique molecular weight and formula. Several related compounds, including cefathiamidine impurities and metabolites, are listed in reference materials for comparative analysis .

Table 3: Comparative Data of Cefathiamidine and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)
Desacetyl CefathiamidineC17H26N4O5S2430.55
CefathiamidineC19H28N4O6S2472.59
Cefathiamidine Lactone HClC17H24N4O4S2·HCl449.00
Cefathiamidine Impurity 2C17H26N4O4S2414.54

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator